

Understanding the reactivity of Dimethyldivinylsilane's vinyl groups.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyldivinylsilane*

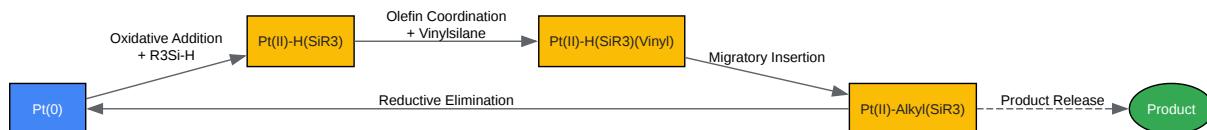
Cat. No.: *B080846*

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity of **Dimethyldivinylsilane**'s Vinyl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the vinyl groups in **dimethyldivinylsilane**, a versatile building block in organic synthesis and polymer chemistry. The reactivity of its silicon-vinyl ($\text{Si}-\text{CH}=\text{CH}_2$) functionalities allows for a diverse range of transformations, making it a valuable precursor for the synthesis of advanced materials and complex molecules. This document details key reaction types, including hydrosilylation, various polymerization methods, and palladium-catalyzed cross-coupling reactions.


Hydrosilylation

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride ($\text{Si}-\text{H}$) bond across the double bond of the vinyl group. This reaction is a highly efficient method for forming stable silicon-carbon bonds and is widely used in the curing of silicone polymers and the synthesis of organosilanes.^{[1][2]} The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.^{[1][2]}

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.^{[3][4]} This catalytic cycle involves the following key steps:

- Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride species.
- Olefin Coordination: The vinyl group of **dimethyldivinylsilane** coordinates to the platinum(II) complex.
- Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a linear (anti-Markovnikov) or a branched (Markovnikov) product.
- Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final product and regenerate the platinum(0) catalyst.

[Click to download full resolution via product page](#)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data on Hydrosilylation

The efficiency and regioselectivity of the hydrosilylation of **dimethyldivinylsilane** are highly dependent on the choice of catalyst. While platinum-based catalysts like Speier's (H_2PtCl_6) and Karstedt's catalyst are common, other transition metals have also been explored.

Catalyst	Substrate 1	Substrate 2	Yield of 1	Yield of 2	Reference
Speier's Catalyst	Allyl Chloride	HSiCl ₃	20%	32%	[2]
Karstedt's Catalyst	Allyl Chloride	HSiCl ₃	15%	13%	[2]
[Rh(μ-Cl)(dppbz)] ₂	Allyl Chloride	HSiCl ₃	>95%	Trace	[2]

Note: The data above is for the hydrosilylation of allyl chloride, a model substrate, to highlight the differences in catalyst performance. Similar trends in reactivity and selectivity are expected for the hydrosilylation of **dimethyldivinyldisilane**.

Experimental Protocol for Hydrosilylation

Materials:

- **Dimethyldivinyldisilane**
- Trichlorosilane
- Rhodium catalyst precursor, e.g., [Rh(μ-Cl)(dppbzF)]₂
- Toluene (anhydrous)
- Mesitylene (internal standard)
- Nitrogen atmosphere apparatus
- Schlenk line or glovebox

Procedure:

- Under a nitrogen atmosphere, a stock solution of the rhodium catalyst in toluene (0.5 mM) is prepared.

- To a 10 mL screw-capped vial equipped with a stir bar, add the desired amount of the catalyst stock solution.
- Remove the toluene in vacuo.
- Add **dimethyldivinyldisilane** (1.0 mmol) and trichlorosilane (3.0 mmol) to the vial.
- The reaction mixture is stirred at 60 °C for 20 hours.
- After cooling to room temperature, an internal standard (mesitylene, 0.10 mmol) is added.
- The yield of the product is determined by ^1H NMR spectroscopy.[2]

Polymerization of Dimethyldivinyldisilane

The vinyl groups of **dimethyldivinyldisilane** allow it to act as a monomer in various polymerization reactions, leading to the formation of silicon-containing polymers with unique properties.

Anionic Polymerization

Anionic polymerization, initiated by organolithium reagents such as n-butyllithium (n-BuLi), can be used to polymerize **dimethyldivinyldisilane**. This method offers good control over the molecular weight and dispersity of the resulting polymer.

Experimental Protocol for Anionic Polymerization:

Materials:

- **Dimethyldivinyldisilane** (rigorously purified)
- n-Butyllithium (n-BuLi) in hexane
- Cyclohexane (anhydrous, polymerization grade)
- Methanol (for termination)
- High-vacuum apparatus and Schlenk line

Procedure:

- Purification: **Dimethyldivinylsilane** and cyclohexane must be rigorously purified to remove any protic impurities. This is typically done by distillation from a suitable drying agent (e.g., CaH_2) followed by exposure to a scavenging agent like a solution of n-BuLi.
- Initiation: In a high-vacuum reactor, the purified cyclohexane is distilled in, followed by the purified **dimethyldivinylsilane** monomer. The reactor is cooled to the desired temperature (e.g., 0 °C).
- A calculated amount of n-BuLi solution is added via syringe to initiate the polymerization. The reaction mixture is stirred under an inert atmosphere.
- Propagation: The polymerization is allowed to proceed for a set amount of time, during which the polymer chains grow.
- Termination: The polymerization is terminated by the addition of a protic agent, such as methanol.
- Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.^{[5][6]}

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization that utilizes olefin metathesis to form polymers from α,ω -dienes. **Dimethyldivinylsilane** can undergo ADMET polymerization in the presence of a suitable catalyst, such as a Grubbs catalyst, to yield unsaturated polycarbosilanes.^[7]

Reaction Mechanism:

The ADMET polymerization proceeds through a series of metathesis reactions between the terminal vinyl groups of the monomer and the growing polymer chains, with the release of ethylene gas driving the reaction to completion.

[Click to download full resolution via product page](#)

Caption: General scheme for the ADMET polymerization of **dimethyldivinylsilane**.

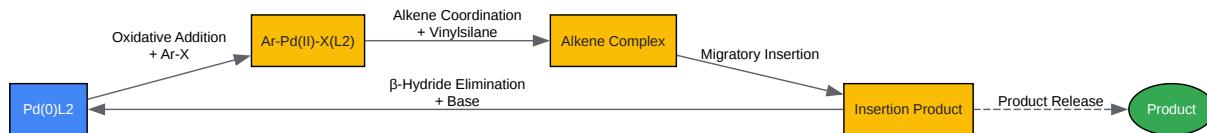
Quantitative Data on ADMET Polymerization:

The molecular weight of the resulting polymer can be controlled by the reaction conditions and the choice of catalyst.

Monomer	Catalyst	Molar Ratio (Monomer:Catalyst)	Temperature (°C)	Mn (g/mol)	PDI (Mw/Mn)	Reference
Diallyldimethylsilane	Grubbs' 2nd Gen.	100:1	80	8,400	1.75	[8]
Diallyldimethylsilane	Grubbs' 1st Gen.	100:1	80	6,600	1.77	[8]
Bis(10-undecenoate) with Isosorbide	Grubbs' 2nd Gen.	1000:1	90	71,400	2.2	[9]

Note: The data above is for similar diene monomers and illustrates the typical molecular weights and polydispersity indices (PDI) that can be achieved through ADMET polymerization.

Palladium-Catalyzed Cross-Coupling Reactions


The vinyl groups of **dimethyldivinylsilane** can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction and its variants.

The Heck Reaction

In a Heck reaction, a vinyl group couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a substituted alkene.[10][11]

Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene, and subsequent β -hydride elimination to release the product and regenerate the catalyst.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol for the Heck Reaction:

Materials:

- **Dimethyldivinylsilane**
- Iodobenzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF)
- Nitrogen atmosphere apparatus

Procedure:

- To a reaction vessel under a nitrogen atmosphere, add palladium(II) acetate (2 mol%), iodobenzene (1.0 mmol), and DMF (5 mL).
- Add **dimethyldivinylsilane** (1.2 mmol) and triethylamine (2.0 mmol) to the mixture.

- The reaction is heated to 100 °C and stirred for 24 hours.
- After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired substituted vinylsilane.[\[13\]](#)[\[14\]](#)

The Silyl-Heck Reaction

A variation of the Heck reaction is the silyl-Heck reaction, where a silyl halide is coupled with an alkene. This reaction provides a direct route to vinylsilanes and allylsilanes.

Quantitative Data for Silyl-Heck Reaction:

Alkene	Silylating Agent	Catalyst System	Yield	Reference
4-tert-butylstyrene	Me ₃ Si-Cl/LiI	Pd ₂ (dba) ₃ / tBuPPh ₂	High	[6]
Styrene	TMSI	Pd ₂ (dba) ₃ / tBuPPh ₂	95%	
4-Fluorostyrene	TMSI	Pd ₂ (dba) ₃ / tBuPPh ₂	96%	

Conclusion

The vinyl groups of **dimethyldivinylsilane** exhibit a rich and versatile reactivity, enabling a wide array of chemical transformations. Key reactions such as hydrosilylation, anionic and ADMET polymerization, and palladium-catalyzed cross-coupling reactions provide powerful tools for the synthesis of novel organosilicon compounds and polymers. The ability to precisely control these reactions through the choice of catalysts and reaction conditions makes

dimethyldivinylsilane an invaluable component in the toolkit of researchers and professionals in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. materials.uoi.gr [materials.uoi.gr]
- 6. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]
- 8. The Mizoroki–Heck reaction between *in situ* generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene | Semantic Scholar [semanticscholar.org]
- 11. odinity.com [odinity.com]
- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Understanding the reactivity of Dimethyldivinylsilane's vinyl groups.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080846#understanding-the-reactivity-of-dimethyldivinylsilane-s-vinyl-groups>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com